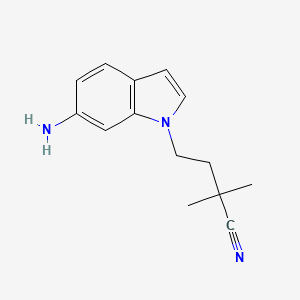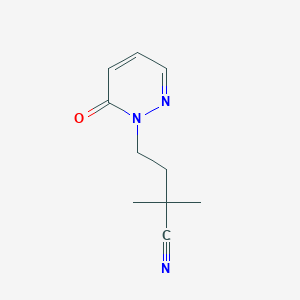![molecular formula C11H15NOS B7589852 N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide, also known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMCC is a cyclopropanecarboxamide derivative that exhibits a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide is not fully understood. However, it has been proposed that N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide exerts its therapeutic effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been shown to reduce inflammation and pain in various animal models. Additionally, N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been reported to improve cognitive function and memory in Alzheimer's disease models.
実験室実験の利点と制限
One advantage of using N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been shown to have a high therapeutic index, meaning that it exhibits therapeutic effects at doses that are not toxic to cells or animals. However, one limitation of using N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to further elucidate its mechanism of action and identify specific targets that are modulated by N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. Additionally, the development of more efficient synthesis methods and formulations of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide could improve its therapeutic potential.
合成法
The synthesis of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide involves the reaction of 4,5-dimethyl-2-thiophenemethanol with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. This synthesis method has been optimized to produce N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in high yields and purity.
科学的研究の応用
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects in various in vitro and in vivo models. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-7-5-10(14-8(7)2)6-12-11(13)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBZCJCXJONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)CNC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)

![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)



![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)

![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)
